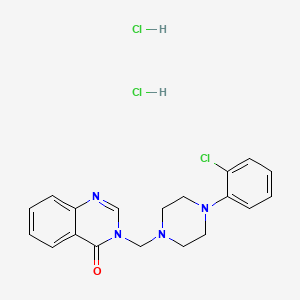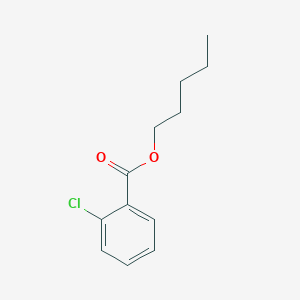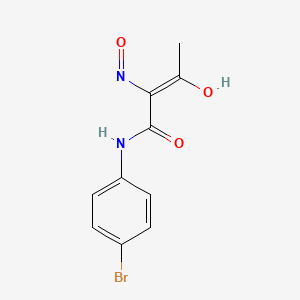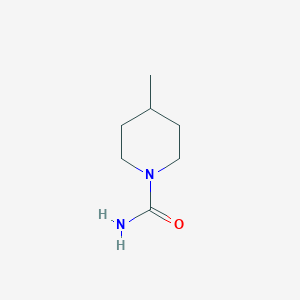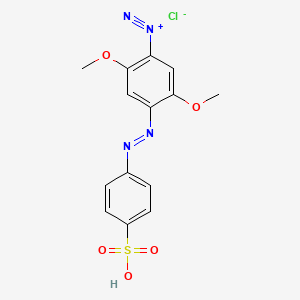
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is a diazonium salt with the molecular formula C14H13ClN4O5S. This compound is known for its vibrant color and is often used in dyeing processes. It is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring, which is further substituted with methoxy groups and a sulfonated phenylazo group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the stability of the diazonium salt. The final product is usually isolated by crystallization or precipitation methods.
化学反应分析
Types of Reactions
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium nitrite.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes with various color properties.
Reduction Reactions: 2,5-dimethoxyaniline derivatives.
科学研究应用
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of azo dyes for textiles, food coloring, and cosmetics.
作用机制
The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. These reactions are facilitated by the electron-donating methoxy groups, which enhance the reactivity of the diazonium group.
相似化合物的比较
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy and sulfonated phenylazo groups, making it less reactive in coupling reactions.
2,5-Dimethoxybenzenediazonium chloride: Similar structure but without the sulfonated phenylazo group, resulting in different dyeing properties.
4-Sulfophenylazobenzenediazonium chloride: Contains the sulfonated phenylazo group but lacks the methoxy groups, affecting its reactivity and stability.
Uniqueness
Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is unique due to the combination of methoxy and sulfonated phenylazo groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of azo dyes with specific color properties and applications.
属性
CAS 编号 |
67875-33-6 |
|---|---|
分子式 |
C14H13ClN4O5S |
分子量 |
384.8 g/mol |
IUPAC 名称 |
2,5-dimethoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium;chloride |
InChI |
InChI=1S/C14H12N4O5S.ClH/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)24(19,20)21;/h3-8H,1-2H3;1H |
InChI 键 |
SZIPUYPJOVNVAC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)[N+]#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)
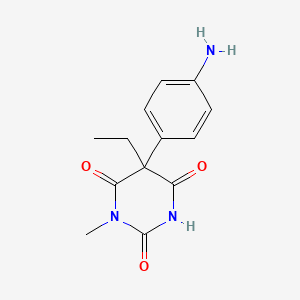

![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
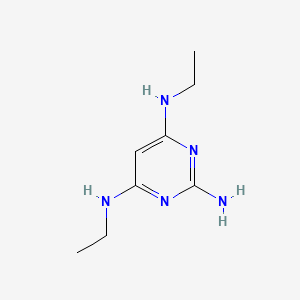
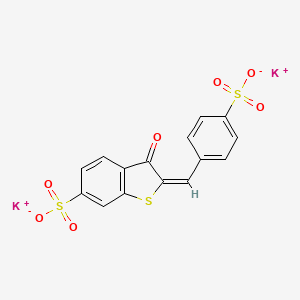

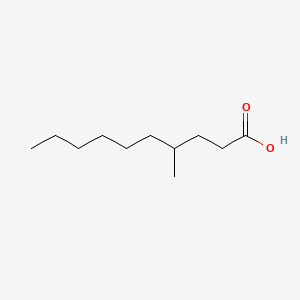
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)
